![molecular formula C14H16N2O B2374675 ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone CAS No. 2320600-75-5](/img/structure/B2374675.png)
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone
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Overview
Description
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone is a compound that has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. 2.1]octan-8-yl)(pyridin-4-yl)methanone.
Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
KRAS G12D Inhibitor
The compound has been used in the synthesis of MRTX1133, a noncovalent, potent, and selective KRAS G12D inhibitor . This inhibitor has shown efficacy in a KRAS G12D mutant xenograft mouse tumor model .
Anti-tubercular Agents
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to the compound, have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Pyrrolidine Derivatives
The compound can be used in the synthesis of pyrrolidine derivatives . Pyrrolidine is a five-membered ring that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Thiazole Derivatives
The compound can also be used in the synthesis of thiazole derivatives . Thiazole derivatives have been tested for anticancer activity against human cancer cell lines .
Ligand for Palladium Pincer Complex
The compound can be used as a ligand for the synthesis of an unsymmetrical PCN palladium pincer complex . This complex has potential applications in catalysis .
Mechanism of Action
Target of Action
The compound’s structure, specifically the 8-azabicyclo[321]octane scaffold, is a central core of the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets, including neurotransmitter receptors and transporters, which play crucial roles in the nervous system.
Mode of Action
Based on its structural similarity to tropane alkaloids, it may interact with its targets by binding to their active sites, leading to changes in their conformation and activity .
Biochemical Pathways
Given its structural similarity to tropane alkaloids, it may influence pathways related to neurotransmission, such as the cholinergic and dopaminergic pathways .
Result of Action
Based on its structural similarity to tropane alkaloids, it may modulate neurotransmission, leading to changes in neuronal activity .
properties
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-8-12-2-3-13(9-10)16(12)14(17)11-4-6-15-7-5-11/h4-7,12-13H,1-3,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFHXIFNXZHIBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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